molecular formula C18H10Br2N2O2S B393074 6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 108222-33-9

6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No.: B393074
CAS No.: 108222-33-9
M. Wt: 478.2g/mol
InChI Key: UNJPIBNPCRHDDC-UHFFFAOYSA-N
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Description

3-(2-Anilino-1,3-thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an anilino group attached to a thiazole ring, which is further connected to a chromen-2-one core with bromine substitutions at the 6 and 8 positions. The unique structure of this compound makes it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which is then coupled with an aniline derivative. This intermediate is subsequently reacted with a chromen-2-one derivative under specific conditions to introduce the bromine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Anilino-1,3-thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atoms.

Scientific Research Applications

3-(2-Anilino-1,3-thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Anilino-1,3-thiazol-4-yl)-2H-chromen-2-one: Similar structure but lacks the bromine substitutions.

    2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid: Contains a carboxylic acid group instead of the chromen-2-one core.

    (2-Anilino-1,3-thiazol-4-yl)acetate: Features an acetate group in place of the chromen-2-one core.

Uniqueness

The presence of bromine atoms at the 6 and 8 positions in 6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one distinguishes it from other similar compounds

Properties

IUPAC Name

3-(2-anilino-1,3-thiazol-4-yl)-6,8-dibromochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br2N2O2S/c19-11-6-10-7-13(17(23)24-16(10)14(20)8-11)15-9-25-18(22-15)21-12-4-2-1-3-5-12/h1-9H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJPIBNPCRHDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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